![molecular formula C9H18O2 B3422800 Isononanoic acid CAS No. 26896-18-4](/img/structure/B3422800.png)
Isononanoic acid
Overview
Description
Isononanoic acid (INA) is a branched-chain fatty acid that is commonly used in the production of plasticizers, lubricants, and surfactants. It is also used as a raw material for the synthesis of various chemical compounds. It is a critical carboxylic acid intermediate used in the production of polyol ester-based synthetic lubricants for refrigeration or aviation .
Synthesis Analysis
A patent describes the production of pure different n-nonanoic acid by distilling the thick acid mixture obtained after oxidation under normal conditions .Molecular Structure Analysis
This compound has a molecular formula of C9H18O2. It has an average mass of 158.238 Da and a Monoisotopic mass of 158.130676 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this acid is used as a building block in several high-performance formulations .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C .Scientific Research Applications
Biofuel Production
Isononanoic acid has been investigated for its role in biofuel production, particularly through the study of microbial responses to biofuel-related stress. One study utilized an integrated network approach to map the isobutanol response network of Escherichia coli, revealing significant perturbations to respiration and identifying the activation of specific response regulators due to quinone/quinol malfunction. This research provides insights into designing more alcohol-tolerant microbial strains for biofuel production (Brynildsen & Liao, 2009).
Health Benefits of Plant Compounds
Research into the molecular mechanisms of oleanolic acid (OA), its isomer ursolic acid (UA), and derivatives has highlighted their potential in preventing and treating type 2 diabetes and its complications. These compounds, related to this compound through their involvement in plant-based health benefits, have been found to improve insulin signaling, reduce oxidative stress, and decrease inflammation. Such findings underscore the therapeutic potential of these compounds in managing type 2 diabetes and associated conditions (Camer et al., 2014).
Mechanism of Action
Target of Action
Isononanoic acid, also known as 3,5,5-Trimethylhexanoic acid , is a carboxylic acid that is primarily used as an intermediate in the formulation of lubricants and metalworking fluids . .
Biochemical Pathways
This compound is part of the OxBalance product line, which is produced from both bio-based and circular feedstocks
Safety and Hazards
Future Directions
The global isononanoic acid market was valued over US$ 239.3 Mn in 2020. It is estimated to expand at a CAGR of 5.1% from 2021 to 2031. The global this compound market is expected to reach the value of US$ 408 Mn by the end of 2031 . BASF has increased its global production capacity for the Higher Carboxylic Acids (HCA) this compound (INA) from 55,000 metric tons to 68,000 metric tons per year .
properties
IUPAC Name |
7-methyloctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883129 | |
Record name | 7-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
693-19-6, 26896-18-4 | |
Record name | 7-Methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isononanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isononanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for producing isononanoic acid?
A1: this compound is primarily synthesized from 2-ethylhexanol through a multi-step process. This involves:
- Dehydration of 2-ethylhexanol to octene: 2-ethylhexanol is dehydrated in the presence of a catalyst to yield a mixture of octene isomers. [, , , , , , , , ]
- Hydroformylation to isononanal: The octene mixture undergoes hydroformylation with carbon monoxide and hydrogen, often catalyzed by transition metal complexes (e.g., rhodium), producing a mixture of isomeric isonanals. [, , , , , , , , ]
- Oxidation to this compound: The final step involves oxidizing the isononanal mixture to obtain this compound. [, , , , , , , , ]
Q2: Can tertiary isononanoic acids be produced from 2-ethylhexanol?
A2: Yes, a specific process exists for producing mixtures containing tertiary isononanoic acids from 2-ethylhexanol. This method involves reacting 2-ethylhexanol with concentrated formic acid and a strong Brønsted acid, typically sulfuric acid, at a controlled temperature (0 °C to 40 °C). [, ]
Q3: What is a key advantage of the water-soluble palladium-phosphine complex catalyst in this compound production?
A3: Utilizing a water-soluble palladium-phosphine complex catalyst for 1-octylene carbonylation offers a significant advantage: easy separation of the product organic phase (containing pelargonic acid and this compound) from the catalyst water phase. This minimizes catalyst contamination, reduces costs, and facilitates continuous catalyst recycling. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H18O2, and its molecular weight is 158.24 g/mol.
Q5: Is there a simple method for synthesizing isononanoyl chloride from this compound?
A5: Yes, a straightforward method exists for synthesizing isononanoyl chloride. This involves reacting bischloromethyl (trichloromethyl) carbonic ester with this compound in the presence of an organic amine catalyst at elevated temperatures (20 °C to 150 °C). Subsequent vacuum distillation yields high-purity isononanoyl chloride. []
Q6: What are some common applications of this compound and its derivatives?
A6: this compound and its derivatives are versatile compounds with applications in various industries:
- Plasticizers: this compound esters, particularly with 2-ethylhexanol, are widely used as plasticizers for thermoplastic polymers, enhancing their flexibility and workability. [, , , ]
- Lubricants: this compound esters find use in lubricant formulations, particularly in refrigeration systems. For example, ester compounds derived from this compound, neopentanoic acid, and polyhydric alcohols exhibit excellent compatibility with refrigerants, thermal stability, and low-temperature fluidity, making them suitable for refrigeration lubricant compositions. []
- Coatings and Resins: this compound is employed in the production of alkyd resins, which are essential components of paints and coatings. Specifically, mixed fatty acid-modified alkyd resins incorporating this compound demonstrate good hardness, flexibility, and solvent release properties, making them suitable for matt coatings, especially in furniture applications. []
- Corrosion Inhibitors: this compound, in combination with other components like dicarboxylic acids, aromatic amides, and hydroxybenzoic acid esters, forms effective vapor phase corrosion inhibitors, protecting metallic surfaces from corrosion. []
- Cosmetic Formulations: Certain esters of this compound, like isononyl isononanoate, are utilized in cosmetic compositions for their emollient and texture-enhancing properties. []
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